4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline is an organic compound characterized by the molecular formula CHBrN. This compound is a derivative of aniline, featuring a pyrazole ring that is substituted with a bromine atom. The compound has garnered attention in biochemical research due to its structural similarities to biologically active molecules, which allows it to interact with various enzymes and proteins, influencing cellular processes such as enzyme inhibition and receptor binding .
This compound falls under the category of pyrazole derivatives, which are known for their diverse biological activities. Pyrazoles are recognized for their potential in medicinal chemistry, particularly in developing pharmaceuticals that target specific biological pathways. The presence of the bromine atom and the ethyl group enhances its reactivity and biological activity, making it a valuable compound for scientific exploration .
The synthesis of 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline typically involves several key steps:
In industrial contexts, these synthetic routes can be optimized for yield and purity through continuous flow processes and automated reactors, ensuring consistent quality .
4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline can undergo various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry, allowing for modifications that enhance its properties or functional applications.
The compound's ability to alter signaling pathways and gene expression further underscores its potential as a pharmacological agent.
Key physical properties include:
Chemical properties include:
These properties make it suitable for various applications in both laboratory and industrial settings.
4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline has several notable applications:
Pyrazole—a five-membered, 1,2-diazole heterocycle—ranks among the most versatile scaffolds in drug discovery, constituting ~44th most common heterocycle in FDA-approved drugs [7]. Its unique electronic profile (pKa ~2.49 for conjugate acid) enables dual hydrogen-bonding capacity and π-stacking interactions, critical for target engagement [7] [10]. Structurally, pyrazole serves as a privileged scaffold due to:
Table 1: Clinically Approved Pyrazole-Based Drugs
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Celecoxib | COX-2 inhibitor (Anti-inflammatory) | 1,5-Diarylpyrazole with sulfonamide |
Crizotinib | ALK/ROS1 inhibitor (Anticancer) | 3-Boropyrazole core for Suzuki coupling |
Rimonabant | CB1 antagonist (Anti-obesity) | 1,2,4-Trisubstituted pyrazole |
Fezolamide | MAO inhibitor (Antidepressant) | 4-Fluorophenyl-N-linked pyrazole |
Recent advances highlight pyrazole’s role in oncology, where derivatives inhibit kinases (MEK, GSK3β), induce apoptosis, and degrade androgen receptors (e.g., SARDs for prostate cancer) [3] [6] [9]. Hybridization with thiazole, benzofuran, or triazole further expands bioactivity against multidrug-resistant cancers [3] [9].
Bromination at pyrazole-C4 significantly alters pharmacodynamics. The 4-bromo group:
Table 2: Structural and Physicochemical Profile of 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]aniline
Property | Value/Descriptor | Method/Reference |
---|---|---|
Molecular Formula | C11H12BrN3 | PubChemLite [1] |
SMILES | C1=CC(=CC=C1CCN2C=C(C=N2)Br)N | PubChemLite [1] |
InChIKey | KVGPLPZKUQWGTC-UHFFFAOYSA-N | PubChemLite [1] |
Predicted CCS (Ų, [M+H]+) | 151.0 | Collision Cross Section [1] |
Key Functional Groups | 4-Bromopyrazole, aniline, ethylene linker | Structural Analysis |
The ethylene linker (–CH2CH2–) in 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline confers conformational flexibility, allowing the aniline and pyrazole to adopt coplanar orientations for simultaneous interactions with hydrophobic pockets and catalytic residues [1] [6].
This scaffold integrates three pharmacophoric elements critical for drug design:
Table 3: Synthetic and Functional Advantages Over Analog Scaffolds
Scaffold | Limitations | Advantages of Target Scaffold |
---|---|---|
2-(4-Bromo-1H-pyrazol-1-yl)aniline | Restricted rotation (ortho-aniline) | Flexible linker enables 3D orientation |
Non-brominated pyrazoles | Low cross-coupling reactivity | Bromine enables Pd-mediated diversification |
Pyrazolines | Metabolic instability (reducible double bond) | Aromatic pyrazole resists oxidation |
The scaffold’s modularity supports derivatization at three sites:
Recent studies demonstrate its utility in oncology—pyrazole-aniline hybrids degrade androgen receptors in enzalutamide-resistant prostate cancer (80% tumor growth inhibition in vivo) [6] [9]—validating its potential as a multimodal therapeutic scaffold.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8